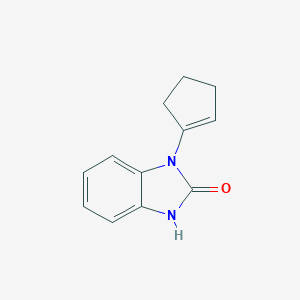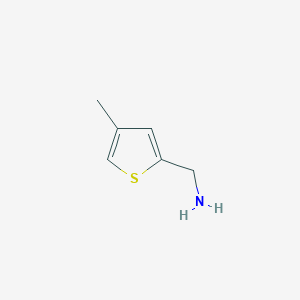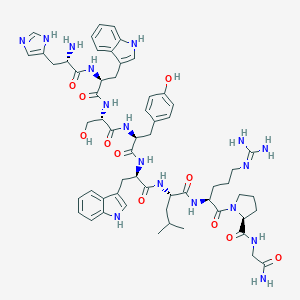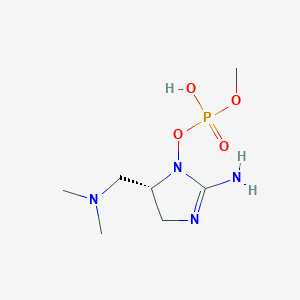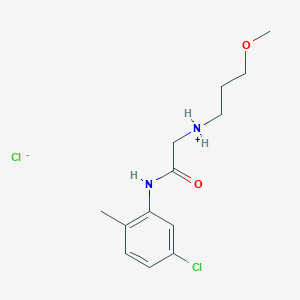
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride, also known as CPMC, is a novel compound that has gained attention in the scientific community for its potential use in various research applications. CPMC is a quaternary ammonium salt that has a unique chemical structure, which makes it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is not fully understood, but it is thought to interact with ion channels by binding to specific sites on the protein. This binding can either enhance or inhibit the activity of the ion channel, depending on the specific channel and the concentration of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.
生化学的および生理学的効果
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being studied. For example, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to enhance the activity of the nicotinic acetylcholine receptor, which is involved in muscle contraction and other physiological processes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has also been shown to inhibit the activity of the GABA receptor, which is involved in the regulation of anxiety and other neurological processes.
実験室実験の利点と制限
One of the primary advantages of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride in lab experiments is its specificity for certain ion channels. This allows researchers to selectively modulate the activity of specific channels, which can provide valuable insights into their function and regulation. However, one limitation of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride. One area of interest is the development of new drugs that target specific ion channels, which could have therapeutic applications in a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride and its effects on different ion channels. Finally, there is potential for the development of new synthetic methods for (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride that could improve its yield and purity.
合成法
The synthesis of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride involves a multi-step process that begins with the reaction of 5-chloro-2-methylbenzoyl chloride with N-(3-methoxypropyl)dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide to form the nitrile. The nitrile is then reduced to the corresponding amine, which is subsequently reacted with chloroacetyl chloride to yield the final product, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.
科学的研究の応用
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is in the study of ion channels, which are important proteins that regulate the flow of ions across cell membranes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to modulate the activity of various ion channels, making it a valuable tool for investigating their function and regulation.
特性
CAS番号 |
109561-94-6 |
|---|---|
製品名 |
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride |
分子式 |
C13H20Cl2N2O2 |
分子量 |
307.21 g/mol |
IUPAC名 |
[2-(5-chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-10-4-5-11(14)8-12(10)16-13(17)9-15-6-3-7-18-2;/h4-5,8,15H,3,6-7,9H2,1-2H3,(H,16,17);1H |
InChIキー |
ITZJAINHPZCEBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
同義語 |
(5-chloro-2-methyl-phenyl)carbamoylmethyl-(3-methoxypropyl)azanium chl oride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



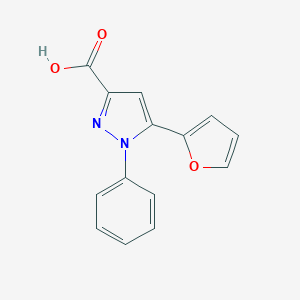
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
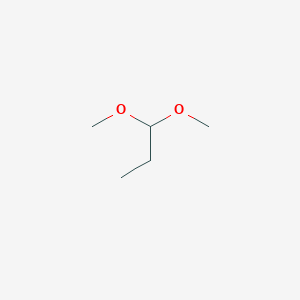

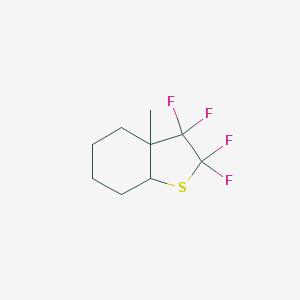
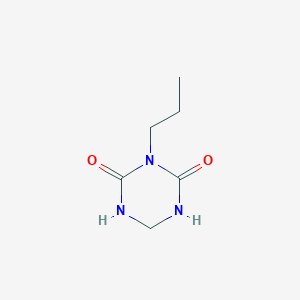
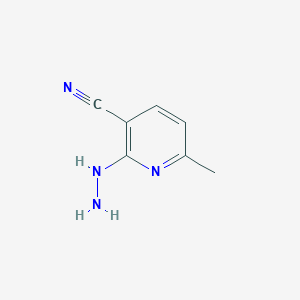
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
